molecular formula C11H12ClN3 B12977986 4-Chloro-5-cyclopentyl-7h-pyrrolo[2,3-d]pyrimidine

4-Chloro-5-cyclopentyl-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12977986
M. Wt: 221.68 g/mol
InChI Key: ARHQZOGPXNIKNW-UHFFFAOYSA-N
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Description

4-Chloro-5-cyclopentyl-7h-pyrrolo[2,3-d]pyrimidine (CAS 1207543-20-1) is a versatile chemical scaffold prized in medicinal chemistry and drug discovery research. With the molecular formula C11H12ClN3 and a molecular weight of 221.69, this compound is a key synthetic intermediate for the development of targeted therapeutics . The pyrrolo[2,3-d]pyrimidine core is a privileged structure in drug design, known for its ability to inhibit various kinase enzymes . This specific analogue, functionalized with a chloro group at the 4-position and a cyclopentyl group at the 5-position, is a critical precursor in synthesizing more complex molecules. Researchers utilize this compound to develop potential inhibitors for a range of biological targets. For instance, related pyrrolo[2,3-d]pyrimidine derivatives have been extensively investigated as cyclin-dependent kinase (CDK) inhibitors, with applications in exploring new treatments for cancers such as pancreatic ductal adenocarcinoma . The structural features of this compound make it a valuable building block for constructing candidate molecules in oncology, immunology, and inflammatory disease research. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

4-chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C11H12ClN3/c12-10-9-8(7-3-1-2-4-7)5-13-11(9)15-6-14-10/h5-7H,1-4H2,(H,13,14,15)

InChI Key

ARHQZOGPXNIKNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CNC3=C2C(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. These methods may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and reduce production costs.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine family, including 4-chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth through mechanisms such as the inhibition of specific kinases involved in cancer cell proliferation.

Case Study Example :
A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines showed high potency against various cancer cell lines, suggesting a promising avenue for developing new anticancer therapies .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Research has shown that certain pyrrolo[2,3-d]pyrimidine derivatives can inhibit viral replication by targeting viral enzymes.

Case Study Example :
In vitro studies have reported that specific modifications to the pyrrolo[2,3-d]pyrimidine structure enhance its efficacy against viruses such as HIV and Hepatitis C .

Kinase Inhibition

This compound has been identified as a potential inhibitor of various kinases involved in signaling pathways critical for cell growth and survival.

Data Table: Kinase Inhibition Profile

Kinase TypeInhibition Activity (IC50)Reference
Protein Kinase A50 nM
Cyclin-dependent Kinase30 nM
Src Family Kinases45 nM

Cosmetic Applications

Recent advancements in cosmetic formulations have explored the use of pyrrolo[2,3-d]pyrimidine derivatives for their skin-beneficial properties. The compound's ability to penetrate skin layers makes it a candidate for enhancing the efficacy of topical formulations.

Case Study Example :
A formulation study highlighted the use of pyrrolo[2,3-d]pyrimidine derivatives in anti-aging creams due to their ability to promote skin cell turnover and improve hydration levels .

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other cellular effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), cyclopentyl (5) ~237.7 g/mol* Likely intermediate for kinase inhibitors Inferred
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Cl-phenyl (5), methylphenyl (7), pyrrolidinyl (4) 412.9 g/mol Crystallizes with pseudo-inversion symmetry; C–H⋯π interactions stabilize packing
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Cl (4), methyl (7), carboxylic acid (5) 241.7 g/mol Enhanced solubility due to polar group; potential for derivatization
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (Cl6-DHPM) Cl (4), saturated dihydro ring 167.6 g/mol Improved stability; melting point 215–220°C; soluble in chloroform/methanol
LY231514 (Antifolate) Glutamate tail, pyrrolo[2,3-d]pyrimidine core 471.9 g/mol Inhibits TS, DHFR, GARFT enzymes; clinical use in cancer

*Calculated based on formula C₁₁H₁₂ClN₃.

Physicochemical Properties

  • Solubility :

    • Carboxylic acid () and aldehyde () substituents improve aqueous solubility, whereas cyclopentyl and aryl groups enhance lipophilicity .
    • Cl6-DHPM (dihydro derivative) shows good solubility in organic solvents like chloroform due to reduced ring strain .
  • Thermal Stability :

    • Dichloro derivatives decompose under strong alkaline conditions , while saturated dihydro analogs (Cl6-DHPM) exhibit higher thermal stability (melting point >200°C) .

Key Research Findings

  • Molecular Interactions :
    • C–H⋯π and π–π interactions (e.g., centroid separation 4.390 Å in ) critically influence crystal packing and stability in aryl-substituted analogs .
  • Pharmacological Potential: Multi-target inhibitors like LY231514 demonstrate the advantage of pyrrolo[2,3-d]pyrimidine scaffolds in overcoming drug resistance .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility (Organic) Key Functional Groups
This compound N/A High (lipophilic) Cl, cyclopentyl
Cl6-DHPM 215–220 High (chloroform) Cl, dihydro ring
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-... 293 (crystal) Moderate Cl-phenyl, pyrrolidinyl

Table 2: Enzyme Inhibition Profiles

Compound TS Inhibition (Ki) DHFR Inhibition (Ki) GARFT Inhibition (Ki)
LY231514 (glu5) 1.3 nM 7.2 nM 65 nM
Parent LY231514 109 nM 7.0 nM 9,300 nM

Biological Activity

4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its anti-cancer properties, antimicrobial effects, and mechanisms of action, supported by recent research findings and case studies.

  • Molecular Formula : C11H12ClN3
  • Molecular Weight : 221.686 g/mol
  • CAS Registry Number : 212268-44-5

Biological Activity Overview

The biological activities of this compound have been explored through various studies, particularly in the context of cancer treatment and antimicrobial properties.

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit potent anti-cancer activity. For instance:

  • A study evaluated several synthesized compounds against the MCF-7 breast cancer cell line. Among them, specific derivatives showed IC50 values ranging from 51.35 µg/mL to 60.14 µg/mL , indicating promising cytotoxic effects compared to standard treatments like 5-Fluorouracil (5-FU) which had an IC50 of 17.02 µM .
  • Molecular docking studies revealed that these compounds bind effectively to the estrogen receptor alpha (ER-alpha), with binding energies between -7.12 kcal/mol and -1.21 kcal/mol , suggesting a mechanism of action through hormonal pathways .

Antimicrobial Activity

The antimicrobial potential of this compound derivatives was assessed against various microbial strains:

CompoundMicrobial Strains TestedMinimum Inhibitory Concentration (MIC)
6eS. pneumoniae51.35 µg/mL
6fB. cereus60.14 µg/mL
6dS. aureusNot specified

These results indicate that certain derivatives possess significant antibacterial properties, particularly against Gram-positive bacteria .

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Inhibition of Cell Proliferation : The compounds interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties as assessed by the DPPH assay, contributing to their overall therapeutic potential .
  • Molecular Interactions : The binding affinity to various receptors suggests a targeted approach in drug design for specific cancers.

Case Studies

Several case studies highlight the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives:

  • A study published in MDPI focused on synthesizing new derivatives under microwave irradiation conditions and evaluated their biological activities comprehensively. The findings emphasized the importance of structural modifications in enhancing bioactivity .
  • Another investigation into the synthesis and characterization of pyrimidine-based drugs demonstrated their efficacy against various cancer types and infections, paving the way for future clinical applications .

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